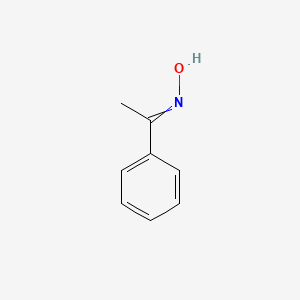
AROCLOR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aroclor is a trade name for a group of synthetic compounds known as polychlorinated biphenyls (PCBs), which consist of carbon, hydrogen, and chlorine atoms . They were manufactured in the United States from 1929 until 1979 . Aroclor was available as viscous oils and thermoplastic solids with high refractive indices . The number of chlorine atoms and their location in a PCB molecule determine many of its physical and chemical properties .
Synthesis Analysis
PCBs were first synthesized in the early 1880s . The Monsanto Company in the United States manufactured PCB mixtures under the trade name Aroclor . The synthesis of Aroclors and PCBs is complicated by matrix effects .Molecular Structure Analysis
PCBs are organochlorine compounds with the formula C12H10−xClx . The possible positions of chlorine atoms on the benzene rings are denoted by numbers assigned to the carbon atoms .Chemical Reactions Analysis
PCBs undergo xenobiotic biotransformation, a mechanism used to make lipophilic toxins more polar and more easily excreted from the body . The biotransformation is dependent on the number of chlorine atoms present, along with their position on the rings .Physical And Chemical Properties Analysis
PCBs are light yellow or colorless, thick, oily liquids . They are hydrophobic, with low water solubilities but high solubilities in most organic solvents, oils, and fats . They have low vapor pressures at room temperature .Mecanismo De Acción
PCBs have been found to cause a variety of health effects. They are highly carcinogenic and have been associated with numerous health disorders including liver diseases such as non-alcoholic fatty liver disease (NAFLD) . Some PCBs share a structural similarity and toxic mode of action with dioxins .
Safety and Hazards
PCBs are highly carcinogenic and were banned in the United States by the Toxic Substances Control Act in 1976 . According to the U.S. Environmental Protection Agency (EPA), PCBs cause cancer in animals and are probable human carcinogens . Many rivers and buildings, including schools, parks, and other sites, are contaminated with PCBs .
Direcciones Futuras
Propiedades
Número CAS |
12767-79-2 |
|---|---|
Nombre del producto |
AROCLOR |
Fórmula molecular |
Co3H16O16P2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




